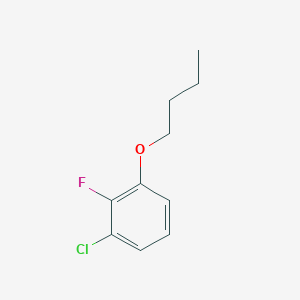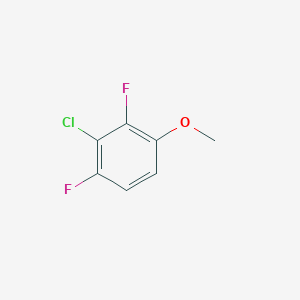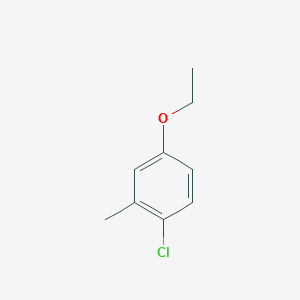
1-Chloro-4-hexylbenzene
Overview
Description
1-Chloro-4-hexylbenzene is a useful research compound. Its molecular formula is C12H17Cl and its molecular weight is 196.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-4-hexylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-hexylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Interactions : The chlorine atom in certain chloronitrobenzenes can be replaced by specific groups, indicating potential for chemical transformations involving 1-Chloro-4-hexylbenzene (Blanksma & Fohr, 2010).
Synthesis and Properties of Polymethylenebis Compounds : Research on polymethylenebis compounds demonstrates the potential for synthesizing complex organic molecules, which may involve derivatives of 1-Chloro-4-hexylbenzene (Komatsu et al., 1982).
Electrochemical Sensing Applications : There are applications in electrochemical sensing, where compounds similar to 1-Chloro-4-hexylbenzene are used for detecting environmental contaminants (Yi et al., 2020).
Ring Halogenation Processes : Research on ring halogenation of polyalkylbenzenes suggests potential applications in halogenation reactions involving 1-Chloro-4-hexylbenzene (Bovonsombat & Mcnelis, 1993).
Chromatography and Boiling Point Prediction : Studies in chromatography have implications for the separation and identification of chloro derivatives of alkylbenzenes, relevant to compounds like 1-Chloro-4-hexylbenzene (Bermejo, Blanco & Guillén, 1985).
Complex Formation in Organometallic Chemistry : Research on palladium(II) complexes with cyclometallated rings indicates potential applications in organometallic chemistry involving 1-Chloro-4-hexylbenzene derivatives (Ghedini et al., 1992).
Extraction Using Liquid Crystals : The use of liquid crystals for ion-pair extraction showcases potential applications in separation processes, relevant for derivatives of 1-Chloro-4-hexylbenzene (Ohki et al., 1990).
Microbial Degradation of Chloronitrobenzenes : Studies on the microbial degradation of chloronitrobenzenes suggest potential environmental applications for the bioremediation of compounds similar to 1-Chloro-4-hexylbenzene (Shah, 2014).
properties
IUPAC Name |
1-chloro-4-hexylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCSKSWWYJUVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-hexylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





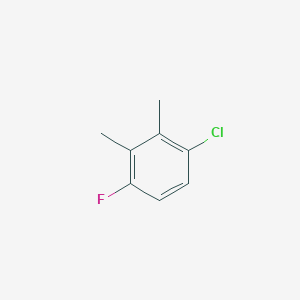
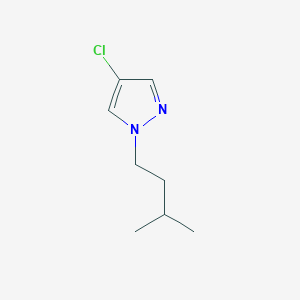
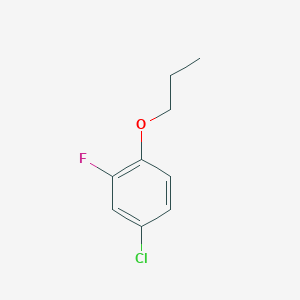
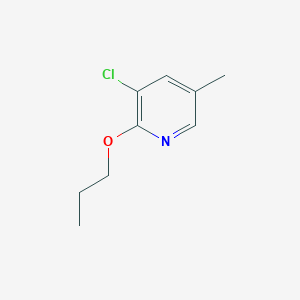

![1-Chloro-3-[(methoxymethoxy)methyl]benzene](/img/structure/B8029361.png)


